molecular formula C22H22Cl2N2O4S B2950085 [6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone CAS No. 1251614-66-0

[6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone

Cat. No. B2950085
M. Wt: 481.39
InChI Key: CHQVSEUTQLDSKU-UHFFFAOYSA-N
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Description

[6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22Cl2N2O4S and its molecular weight is 481.39. The purity is usually 95%.
BenchChem offers high-quality [6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound [6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone involves the condensation of 4-methylpiperidine-1-carboxylic acid with 2-amino-4-chlorophenol to form the intermediate 4-(4-chloro-2-oxo-1,2-dihydroquinolin-3-yl)phenol. This intermediate is then reacted with 3-chloro-4-methoxybenzaldehyde to form the key intermediate 6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanol. The final step involves the oxidation of the key intermediate to form the desired compound [6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone.

Starting Materials
4-methylpiperidine-1-carboxylic acid, 2-amino-4-chlorophenol, 3-chloro-4-methoxybenzaldehyde

Reaction
Condensation of 4-methylpiperidine-1-carboxylic acid with 2-amino-4-chlorophenol to form the intermediate 4-(4-chloro-2-oxo-1,2-dihydroquinolin-3-yl)phenol, Reaction of 4-(4-chloro-2-oxo-1,2-dihydroquinolin-3-yl)phenol with 3-chloro-4-methoxybenzaldehyde to form the key intermediate 6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanol, Oxidation of the key intermediate to form the desired compound [6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone

properties

IUPAC Name

[6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N2O4S/c1-14-7-9-25(10-8-14)22(27)21-13-26(16-4-5-19(30-2)17(24)12-16)18-11-15(23)3-6-20(18)31(21,28)29/h3-6,11-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQVSEUTQLDSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone

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